molecular formula C9H15N5O2 B14349216 2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide CAS No. 93483-82-0

2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide

Cat. No.: B14349216
CAS No.: 93483-82-0
M. Wt: 225.25 g/mol
InChI Key: UZLLGXDHJYOFTP-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential in various biological processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide typically involves the reaction of 2-amino-4-hydroxy-6-halomethyl-pteridine with p-amino-benzoic acid or its derivatives in an inert solvent like alcohol or alkylene glycol. The reaction mixture is heated to temperatures between 80°C and 150°C . Another method involves the use of methyl-gamma, gamma-dimethoxy acetoacetate and 2,4,5-triamino-6-hydroxypyrimidine in glacial acetic acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may also involve additional purification steps such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in carbon tetrachloride or chlorine in chloroform.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with nucleic acids, affecting DNA and RNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-hydroxy-6-(isobutylamino)-5-pyrimidinylformamide is unique due to its specific isobutylamino substitution, which imparts distinct chemical and biological properties. This substitution can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications .

Properties

CAS No.

93483-82-0

Molecular Formula

C9H15N5O2

Molecular Weight

225.25 g/mol

IUPAC Name

N-[2-amino-4-(2-methylpropylamino)-6-oxo-1H-pyrimidin-5-yl]formamide

InChI

InChI=1S/C9H15N5O2/c1-5(2)3-11-7-6(12-4-15)8(16)14-9(10)13-7/h4-5H,3H2,1-2H3,(H,12,15)(H4,10,11,13,14,16)

InChI Key

UZLLGXDHJYOFTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC1=C(C(=O)NC(=N1)N)NC=O

Origin of Product

United States

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